

An In-depth Technical Guide to 1,1'-Binaphthalene-Based Chiral Ligands

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Compound of Interest

Compound Name: 1,1'-Binaphthalene

Cat. No.: B165201

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, applications, and experimental methodologies related to **1,1'-binaphthalene**-based chiral ligands, a cornerstone of modern asymmetric catalysis. The inherent chirality arising from the restricted rotation around the C1-C1' bond of the binaphthyl scaffold has led to the development of a vast library of ligands that have proven instrumental in the enantioselective synthesis of complex molecules, particularly in the pharmaceutical industry.

Core Structures and Synthesis

The foundation of this class of ligands lies in the 1,1'-bi-2-naphthol (BINOL) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) frameworks. The stability of their atropisomers allows for their effective use as chiral inducers in a multitude of asymmetric reactions.

Synthesis of Racemic and Enantiopure BINOL

The synthesis of racemic BINOL is commonly achieved through the oxidative coupling of 2-naphthol using various transition metal reagents, with iron(III) chloride being a frequently employed oxidant.^[1] The mechanism involves the complexation of the iron(III) to the hydroxyl group, followed by a radical coupling of the naphthol rings.^[2]

Enantiomerically pure BINOL can be obtained through the resolution of the racemate or by direct asymmetric synthesis. Resolution can be achieved by forming diastereomeric complexes

with chiral resolving agents, such as N-benzylcinchonidinium chloride. Direct asymmetric synthesis often involves the oxidative coupling of 2-naphthol in the presence of a chiral catalyst, for instance, a copper(II) complex with a chiral ligand like (S)-(+)-amphetamine.[2]

Synthesis of BINAP from BINOL

BINAP is synthesized from enantiomerically pure BINOL, ensuring the transfer of chirality. A common industrial method involves the conversion of BINOL to its bistriflate derivative, followed by a nickel-catalyzed coupling with diphenylphosphine.[3]

Prominent Classes of 1,1'-Binaphthalene-Based Chiral Ligands

Beyond the foundational BINOL and BINAP, a diverse array of ligands has been developed by modifying the binaphthyl core, leading to enhanced catalytic activity and selectivity in various transformations.

- **BINAP Derivatives:** Modifications to the phenyl groups or the binaphthyl backbone of BINAP have led to a wide range of ligands with tailored electronic and steric properties.
- **BINOL-Derived Phosphoramidites:** These ligands are readily synthesized from BINOL and have demonstrated exceptional performance in a variety of asymmetric reactions, particularly in copper-catalyzed conjugate additions.[4]
- **BINOL-Derived Phosphoric Acids (BPAs):** As powerful chiral Brønsted acids, BPAs have emerged as versatile catalysts for a broad spectrum of enantioselective transformations, including C-C bond-forming reactions.[5]

Applications in Asymmetric Catalysis

1,1'-Binaphthalene-based chiral ligands have been successfully applied in a vast number of asymmetric catalytic reactions, consistently delivering high levels of enantioselectivity. The following tables summarize the performance of these ligands in key transformations.

Data Presentation

Ligand/Catalyst System	Reaction Type	Substrate	Product	Yield (%)	ee (%)	Reference
Ru(OAc) ₂ / (R)-BINAP	Asymmetric Hydrogenation	Methyl 3-oxobutanoate	(R)-Methyl 3-hydroxybutanoate	>95	>98	[6]
[Rh((R)-BINAP)(cod)]BF ₄	Asymmetric Hydrogenation	Methyl (Z)- α -acetamidocinnamate	N-Acetyl-(R)-phenylalanine methyl ester	>95	>95	[7]
Pd ₂ (dba) ₃ / (S)-BINAP	Asymmetric Allylic Alkylation	1,3-Diphenyl-2-propenyl acetate & Dimethyl malonate	Dimethyl (1S,2E)-1,3-diphenylprop-2-en-1-ylmalonate	98	96	[2]
Cu(OTf) ₂ / (S)-Phosphoramidite	Asymmetric Conjugate Addition	Cyclohex-2-en-1-one & Diethylzinc	(R)-3-Ethylcyclohexan-1-one	>95	98	[8]
(R)-TRIP (phosphoric acid)	Diels-Alder Reaction	Acrolein & 1-Amino-1,3-butadiene	Chiral piperidine derivative	95	94	[9][10]
Pd(OAc) ₂ / (R)-AcNOBIN	C-H Activation/ Cycloaddition	N-(p-methoxy)phenyl-2-aminobenzaldehyde & Allene	Chiral benzazepine	92	94	[11]

Experimental Protocols

Synthesis of (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) from (R)-BINOL

This procedure follows a well-established method involving the formation of a ditriflate intermediate.

A. Preparation of the Ditriflate of (R)-1,1'-Bi-2-naphthol

- To an oven-dried 100-mL flask under a nitrogen atmosphere, add (R)-(+)-1,1'-bi-2-naphthol (8.5 g, 30 mmol).
- Add dry methylene chloride (60 mL), followed by dry pyridine (7.2 mL, 90 mmol).
- Cool the mixture to 5–10°C and add triflic anhydride (20.0 g, 70 mmol).
- Allow the reaction to stir at room temperature overnight.
- Add hexane (60 mL) and filter the mixture through a pad of silica gel.
- Wash the silica gel with a 1:1 mixture of hexane and methylene chloride (200 mL).
- Concentrate the filtrate under vacuum to yield the ditriflate as a white solid.

B. Preparation of (R)-(+)-BINAP

- To an oven-dried 250-mL flask, add [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (1.1 g, 2 mmol).
- Purge the flask with nitrogen and add anhydrous dimethylformamide (DMF, 40 mL), followed by diphenylphosphine (2.0 mL, 12 mmol).
- Heat the solution to 100°C for 30 minutes.
- In a separate flask, dissolve the chiral ditriflate of binaphthol (11.0 g, 20 mmol) and 1,4-diazabicyclo[2.2.2]octane (DABCO, 9.0 g, 80 mmol) in anhydrous, degassed DMF (60 mL).

- Transfer this solution to the reaction flask and maintain the temperature at 100°C.
- Add additional portions of diphenylphosphine (3 x 2 mL) at 1, 3, and 7 hours.
- Continue heating until the ditriflate is consumed (2–3 days).
- Cool the solution to -15 to -20°C and stir for 2 hours.
- Filter the product, wash with methanol (2 x 20 mL), and dry under vacuum to obtain (R)-BINAP as a white to off-white solid.[\[12\]](#)

Asymmetric Hydrogenation of Methyl 3-Oxobutanoate using a Ru-BINAP Catalyst

This protocol is a representative example of the highly efficient Noyori asymmetric hydrogenation.

- In a glovebox, charge a glass liner for a high-pressure reactor with $[\text{RuCl}((\text{R})\text{-binap})]_2(\text{NEt}_3)$ (18.1 mg, 0.01 mmol).
- Add a solution of methyl 3-oxobutanoate (11.61 g, 100 mmol) in methanol (25 mL).
- Place the glass liner in the high-pressure reactor and seal it.
- Pressurize the reactor with hydrogen gas to 4 atm.
- Stir the reaction mixture at 100°C for 6 hours.
- Cool the reactor to room temperature and carefully release the pressure.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product by distillation to yield (R)-methyl 3-hydroxybutanoate.[\[6\]](#)

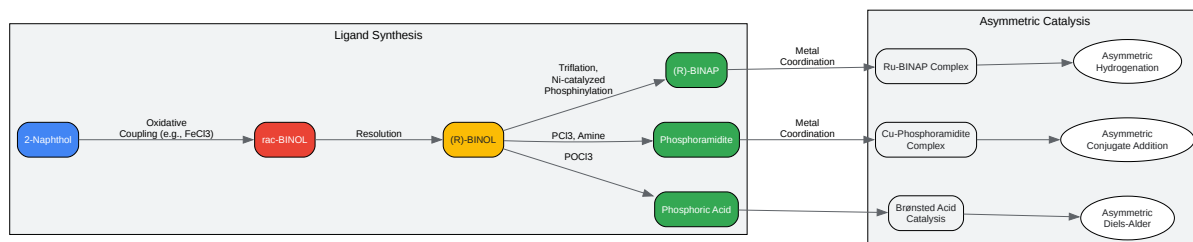
Copper-Catalyzed Asymmetric Conjugate Addition of Diethylzinc to Cyclohexenone

This procedure highlights the use of a BINOL-derived phosphoramidite ligand.

- In a flame-dried Schlenk tube under an argon atmosphere, dissolve $\text{Cu}(\text{OTf})_2$ (10.9 mg, 0.030 mmol) and the chiral phosphoramidite ligand (0.065 mmol) in toluene (3 mL) and stir for 1 hour.
- Cool the resulting colorless solution to -20°C .
- Add cyclohexenone (1.2 mmol) followed by a 1 M solution of diethylzinc in toluene (1.5 equiv).
- Stir the reaction mixture at -15°C for 3 hours.
- Quench the reaction by pouring the mixture into 25 mL of 1 N HCl.
- Extract the aqueous layer with diethyl ether (2 x 25 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the residue by column chromatography to afford the chiral product.[\[13\]](#)

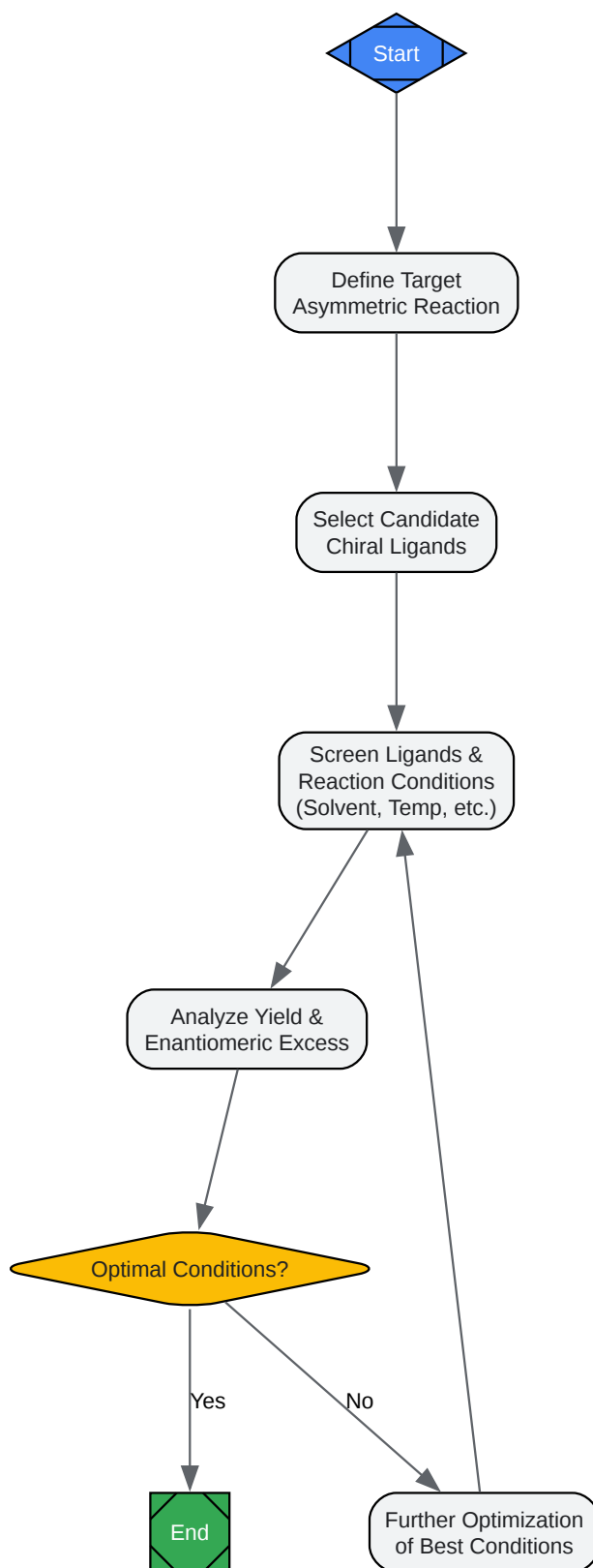
Visualization of Key Concepts

The following diagrams, generated using the DOT language, illustrate fundamental concepts in the application of **1,1'-binaphthalene**-based chiral ligands.



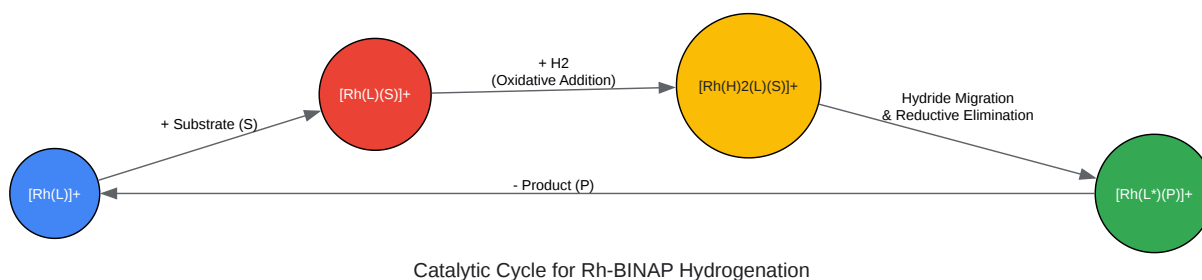
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Overview of Ligand Synthesis and Application.



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Catalytic Cycle for Rh-BINAP Hydrogenation.

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